1,5-dioxo-4-propyl-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is a complex heterocyclic compound. This compound belongs to the class of pyrroloquinazolines, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including the trimethoxyphenyl and propyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrroloquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinazoline skeleton.
Introduction of Functional Groups: The trimethoxyphenyl and propyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Jones reagent in acetone at low temperatures.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid .
- 3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl derivatives .
Uniqueness
1,5-DIOXO-4-PROPYL-N-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINAZOLINE-3A-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties. Its trimethoxyphenyl group, in particular, contributes to its distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C24H27N3O6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1,5-dioxo-4-propyl-N-(3,4,5-trimethoxyphenyl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C24H27N3O6/c1-5-12-26-22(29)16-8-6-7-9-17(16)27-20(28)10-11-24(26,27)23(30)25-15-13-18(31-2)21(33-4)19(14-15)32-3/h6-9,13-14H,5,10-12H2,1-4H3,(H,25,30) |
InChI Key |
PLUKWBZLMPZFFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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